![molecular formula C16H21N5 B13879074 4-(4-Benzylpiperidin-1-yl)-6-hydrazinyl pyrimidine](/img/structure/B13879074.png)
4-(4-Benzylpiperidin-1-yl)-6-hydrazinyl pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzylpiperidin-1-yl)-6-hydrazinyl pyrimidine is a compound that features a piperidine ring substituted with a benzyl group and a pyrimidine ring substituted with a hydrazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-hydrazinyl pyrimidine typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Formation of 6-Hydrazinyl Pyrimidine: This involves the reaction of a suitable pyrimidine precursor with hydrazine under controlled conditions.
Coupling Reaction: The final step involves coupling the 4-benzylpiperidine with the 6-hydrazinyl pyrimidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-6-hydrazinyl pyrimidine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted hydrazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Benzylpiperidin-1-yl)-6-hydrazinyl pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-6-hydrazinyl pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpiperidine: A compound with similar structural features but lacking the hydrazinyl pyrimidine moiety.
4-(4-Benzylpiperidin-1-yl)pyrimidine: Similar but without the hydrazinyl group.
Uniqueness
4-(4-Benzylpiperidin-1-yl)-6-hydrazinyl pyrimidine is unique due to the presence of both the benzylpiperidine and hydrazinyl pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .
Eigenschaften
Molekularformel |
C16H21N5 |
---|---|
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
[6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C16H21N5/c17-20-15-11-16(19-12-18-15)21-8-6-14(7-9-21)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10,17H2,(H,18,19,20) |
InChI-Schlüssel |
PECGZKVPPDGVBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.